

2,4'-Dichlorobenzophenone: A Technical Guide on the Pesticide Metabolite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4'-Dichlorobenzophenone**

Cat. No.: **B146651**

[Get Quote](#)

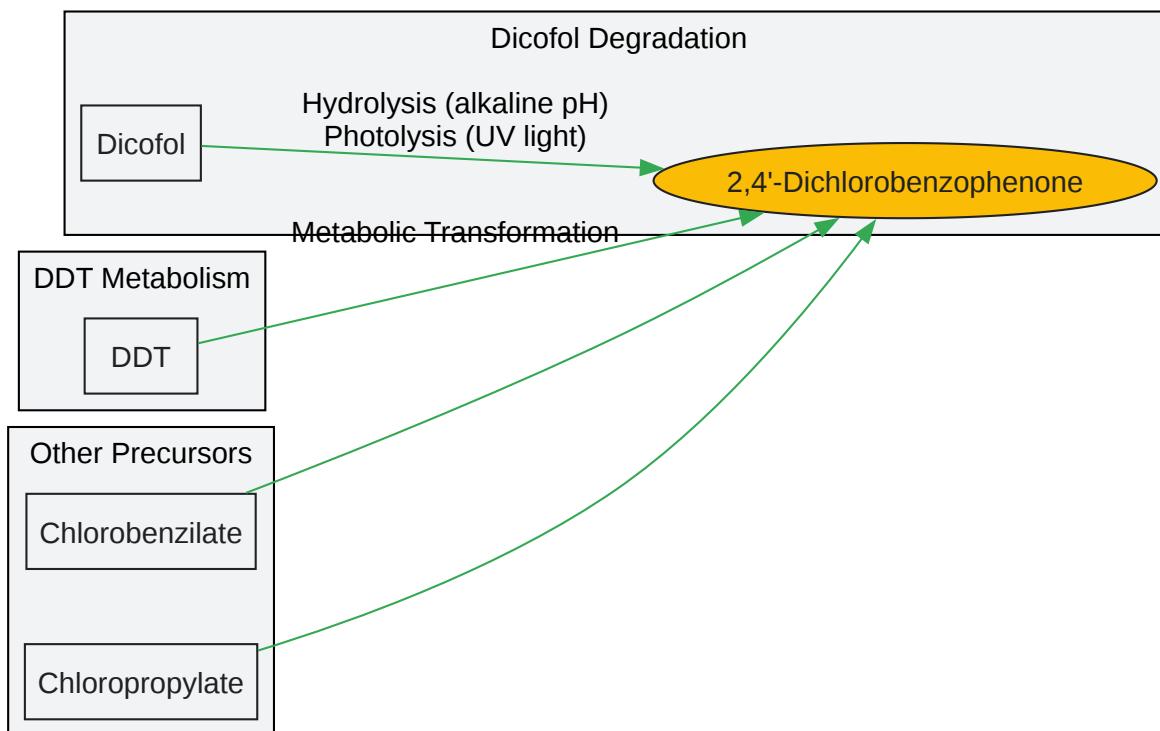
For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4'-Dichlorobenzophenone (2,4'-DCBP) is an environmental contaminant of growing concern, primarily known as a metabolite of several organochlorine pesticides, most notably dicofol and dichlorodiphenyltrichloroethane (DDT). Its persistence in the environment, coupled with its demonstrated endocrine-disrupting properties, necessitates a thorough understanding of its formation, detection, and toxicological implications. This technical guide provides a comprehensive overview of 2,4'-DCBP, consolidating key data on its physicochemical properties, metabolic pathways, analytical methodologies, and toxicological effects to support further research and risk assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **2,4'-Dichlorobenzophenone** is essential for predicting its environmental fate and for the development of effective analytical methods.


Property	Value	Reference(s)
Chemical Formula	$C_{13}H_8Cl_2O$	[1] [2]
Molecular Weight	251.11 g/mol	[2]
CAS Number	85-29-0	[1] [2]
Appearance	White to off-white crystalline solid	
Melting Point	64-67 °C	
Boiling Point	214-215 °C at 22 mmHg	
Solubility	Soluble in chloroform and acetone; slightly soluble in methanol.	[3]
Log Kow	2.68	[4]
Vapor Pressure	Not available	
Henry's Law Constant	Not available	

Formation from Pesticide Precursors

2,4'-Dichlorobenzophenone is not typically applied directly to the environment but is formed from the degradation of several pesticides. The primary precursors are the acaricide dicofol and the insecticide DDT. Other pesticides, such as chlorobenzilate and chloropropylate, may also degrade to form dichlorobenzophenones.[\[5\]](#) The transformation of dicofol to dichlorobenzophenone can occur through abiotic processes such as hydrolysis under alkaline conditions and photolysis.[\[6\]](#)

Metabolic and Degradation Pathways

The following diagram illustrates the known transformation pathways of parent pesticides to **2,4'-Dichlorobenzophenone**.

[Click to download full resolution via product page](#)

Figure 1: Pesticide precursors and their transformation to **2,4'-Dichlorobenzophenone**.

Environmental Occurrence and Ecotoxicity

The presence of **2,4'-Dichlorobenzophenone** has been documented in various environmental compartments. Its persistence and potential for bioaccumulation warrant a close examination of its environmental concentrations and toxicological effects on non-target organisms.

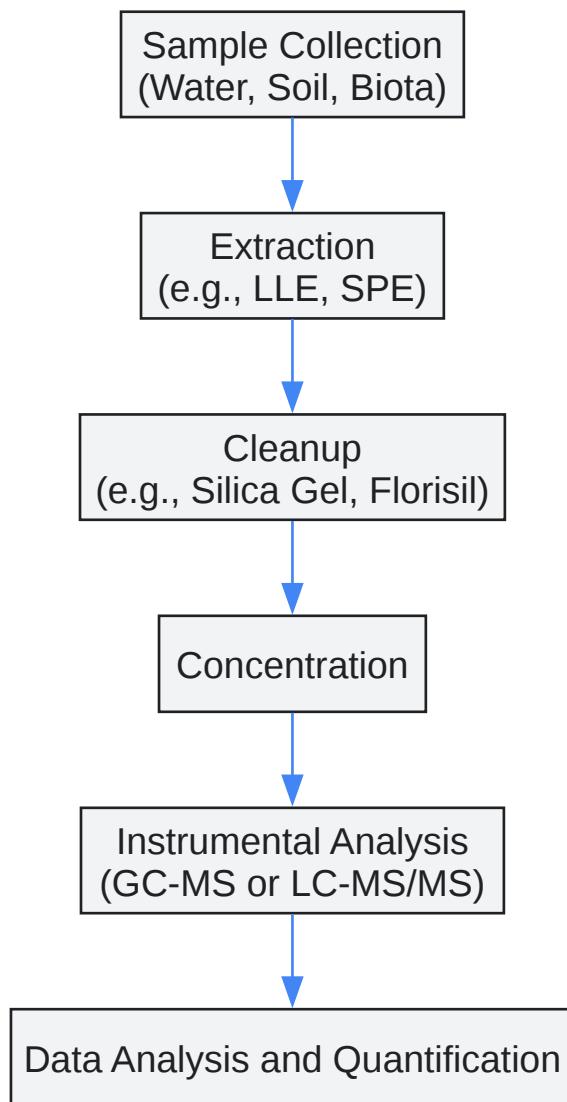
Environmental Concentrations

The following table summarizes reported concentrations of dichlorobenzophenone isomers in different environmental matrices. It is important to note that many studies focus on the more prevalent 4,4'-isomer.

Matrix	Location	Concentration Range	Reference(s)
Surface Water	Pearl River Delta, China	Mean: 4.05 ng/L (Macao) - 12.50 ng/L (Hong Kong)	[3]
Sediment	Pearl River Delta, China	76 - 7350 ng/g dry weight (as DDTs)	[3]
Biota (Fish)	Not Specified	0.02 - 0.1 ng/g	[7]

Ecotoxicity

The ecotoxicological effects of dichlorobenzophenone have been investigated in several aquatic organisms. The following table presents key toxicity endpoints.


Organism	Endpoint	Value	Reference(s)
Artemia salina (Brine shrimp)	24-hour EC ₅₀	0.27 mg/L	[3][8]
Daphnia magna (Water flea)	24-hour EC ₅₀	0.17 mg/L	[3][8]
Daphnia magna (Water flea)	24-hour LC ₅₀	0.26 mg/L	[3][8]
Cnesterodon decemmaculatus (Fish)	96-hour LC ₅₀ (for 2,4-D)	1008 mg/L	[8]

Analytical Methodologies

The accurate quantification of **2,4'-Dichlorobenzophenone** in complex environmental and biological matrices requires robust analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Experimental Workflow for Analysis

The general workflow for the analysis of **2,4'-Dichlorobenzophenone** is depicted below.

[Click to download full resolution via product page](#)

Figure 2: Generalized workflow for the analysis of **2,4'-Dichlorobenzophenone**.

Sample Preparation Protocols

4.2.1. Water Samples

- Extraction: Liquid-liquid extraction (LLE) with a non-polar solvent like hexane or dichloromethane is common. Solid-phase extraction (SPE) with cartridges such as Oasis

MCX can also be used for pre-concentration and cleanup.[9]

- **Cleanup:** For cleaner samples, a simple concentration step after extraction may be sufficient. For more complex matrices, column chromatography with silica gel or Florisil can be employed.

4.2.2. Soil and Sediment Samples

- **Extraction:** Soxhlet extraction or ultrasonic extraction with a suitable organic solvent (e.g., hexane, acetone) is typically used.
- **Cleanup:** The extract is often subjected to cleanup using adsorption chromatography (e.g., silica gel, alumina) to remove interfering co-extractives.

4.2.3. Biological Tissues

- **Extraction:** A common method involves homogenization of the tissue followed by extraction with a mixture of polar and non-polar solvents (e.g., isopropanol/hexane).
- **Lipid Removal:** Due to the lipophilic nature of 2,4'-DCBP, lipid removal is a critical step. This can be achieved by gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid.[5][7]

Instrumental Analysis Protocols

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

- **Gas Chromatograph (GC) Conditions:**
 - **Column:** A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[9]
 - **Injector:** Splitless injection is commonly used to enhance sensitivity.
 - **Oven Temperature Program:** An initial temperature of around 80°C, held for 1-2 minutes, followed by a ramp to a final temperature of approximately 320°C.[9]
 - **Carrier Gas:** Helium at a constant flow rate.

- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Impact (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of 2,4'-DCBP.

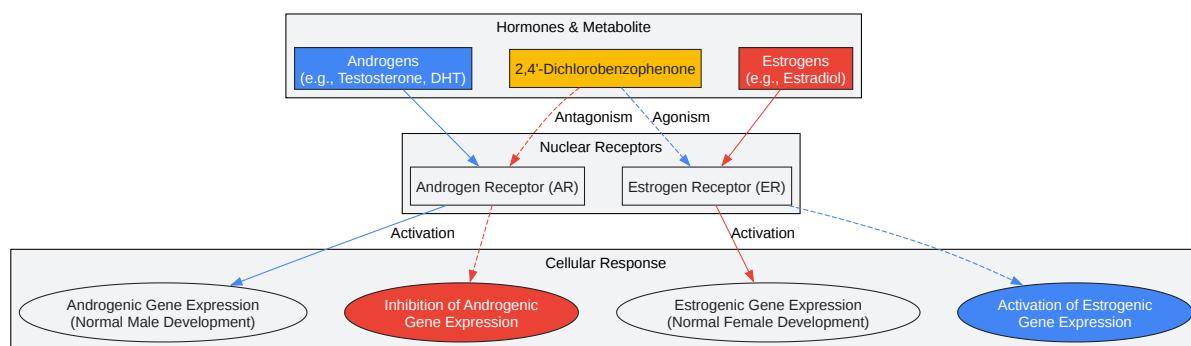
4.3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Liquid Chromatograph (LC) Conditions:
 - Column: A reverse-phase column, such as a C18 (e.g., Zorbax Eclipse XDB-C18, 2.1 x 150 mm, 3.5 µm), is typically used.
 - Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.
 - Flow Rate: Typically in the range of 0.2-0.4 mL/min.
- Tandem Mass Spectrometer (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for 2,4'-DCBP.

Toxicological Profile and Human Health Effects

The primary toxicological concern associated with **2,4'-Dichlorobenzophenone** is its endocrine-disrupting activity.

Endocrine Disruption


5.1.1. Antiandrogenic and Estrogenic Effects

Studies have demonstrated that certain dichlorobenzophenone isomers can act as antagonists to the androgen receptor (AR) and agonists to the estrogen receptor (ER).[\[10\]](#) This dual activity can disrupt the delicate balance of steroid hormone signaling in the body. The interaction with

these nuclear receptors can lead to altered gene expression and subsequent adverse effects on reproductive health and development.

5.1.2. Signaling Pathway

The following diagram illustrates the conceptual signaling pathway for the endocrine-disrupting effects of **2,4'-Dichlorobenzophenone**.

[Click to download full resolution via product page](#)

Figure 3: Endocrine-disrupting mechanism of **2,4'-Dichlorobenzophenone**.

Other Toxicological Data

While the focus has been on endocrine disruption, other toxicological endpoints for the parent compounds and related metabolites have been studied. For instance, the parent compound 2,4-D has been shown to have low acute toxicity via oral, dermal, and inhalation routes.[6] However, chronic exposure to high levels of 2,4-D has been associated with effects on the

kidneys, liver, and nervous system in animal studies.[11] The genotoxicity of 2,4-D and its metabolite 2,4-dichlorophenol has also been investigated, with some studies indicating a potential for DNA damage at high concentrations.[12] It is important to note that the toxicological profile of 2,4'-DCBP itself is less extensively studied than its parent compounds.

Conclusion

2,4'-Dichlorobenzophenone represents a significant environmental metabolite with the potential to impact ecosystem and human health through its endocrine-disrupting activities. This technical guide has synthesized the current knowledge on its formation, environmental presence, analytical detection, and toxicological effects. Continued research is crucial to fully elucidate the environmental risks posed by 2,4'-DCBP and to develop effective strategies for monitoring and mitigation. The detailed methodologies and compiled data herein are intended to serve as a valuable resource for professionals engaged in this critical area of study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4'-Dichlorobenzophenone | C13H8Cl2O | CID 66558 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,4'-Dichlorobenzophenone | LGC Standards [lgcstandards.com]
- 3. ise.usj.edu.mo [ise.usj.edu.mo]
- 4. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]
- 5. A refined method for analysis of 4,4'-dicofol and 4,4'-dichlorobenzophenone - PMC
[pmc.ncbi.nlm.nih.gov]
- 6. 24d.info [24d.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]

- 10. Comparative in vitro and in silico study on the estrogenic effects of 2,2-bis(4-chlorophenyl)ethanol, 4,4'-dichlorobenzophenone and DDT analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4.7 2,4-D (020) (T)** [fao.org]
- 12. Genotoxic effect of 2,4-dichlorophenoxy acetic acid and its metabolite 2,4-dichlorophenol in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,4'-Dichlorobenzophenone: A Technical Guide on the Pesticide Metabolite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146651#2-4-dichlorobenzophenone-as-a-pesticide-metabolite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com